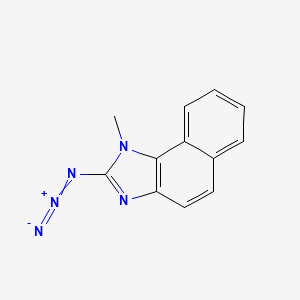
1H-Naphth(1,2-d)imidazole, 2-azido-1-methyl-
Description
2-Azido-1-methylnaphtho(1,2-d)imidazole is a chemical compound with the molecular formula C₁₂H₉N₅ and a molecular weight of 223.233 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
95389-75-6 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-azido-1-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H9N5/c1-17-11-9-5-3-2-4-8(9)6-7-10(11)14-12(17)15-16-13/h2-7H,1H3 |
InChI Key |
WOYLPIYYFXVRAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)N=C1N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methylnaphtho(1,2-d)imidazole typically involves the azidation of a suitable precursor. One common method is the reaction of 1-methylnaphtho(1,2-d)imidazole with sodium azide in the presence of a suitable solvent . The reaction is usually carried out under mild conditions to ensure the stability of the azido group.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-methylnaphtho(1,2-d)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of the precursor compound.
Hydrogen Gas: Used in reduction reactions to convert the azido group to an amine group.
Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Major Products Formed
Substituted Imidazoles: Formed through substitution reactions.
Aminated Imidazoles: Formed through reduction reactions.
Scientific Research Applications
2-Azido-1-methylnaphtho(1,2-d)imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Azido-1-methylnaphtho(1,2-d)imidazole involves its interaction with molecular targets through its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-methylbenzo[e]benzimidazole
- 2-Azido-1-methyl-1H-naphtho[1,2-d]imidazole
Uniqueness
Its azido group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


